N,N'-bis(4-methylphenyl)pentanediamide
Description
N,N'-bis(4-methylphenyl)pentanediamide is a bis-aryl diamide compound featuring a pentanediamide backbone linked to two 4-methylphenyl groups.
Properties
IUPAC Name |
N,N'-bis(4-methylphenyl)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-10-16(11-7-14)20-18(22)4-3-5-19(23)21-17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJJEDQKDUJPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methylphenyl)pentanediamide typically involves the reaction of 4-methylbenzenamine (p-toluidine) with pentanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-methylphenyl)pentanediamide may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-methylphenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
N,N’-bis(4-methylphenyl)pentanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N,N’-bis(4-methylphenyl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pentanediamide Derivatives
Physicochemical Properties
Melting Points and Stability
- N,N'-bis(4-cyanophenyl)pentanediamide melts at 238–239°C, while diamides with polar groups (e.g., aminoiminomethyl) exhibit higher thermal stability (>300°C) due to hydrogen bonding .
Spectroscopic Characterization
- 1H NMR : Aromatic protons in 4-methylphenyl groups resonate near δ 7.2–7.4 ppm, distinct from nitro-substituted analogs (δ 8.0–8.5 ppm due to deshielding) .
- IR Spectroscopy : Methyl groups show C–H stretches at ~2850–2960 cm⁻¹, whereas nitro groups exhibit strong absorptions at ~1520 and 1350 cm⁻¹ .
Cytotoxicity Profiles
–14 highlights substituent-dependent cytotoxicity in human cancer cell lines (Table 2):
Table 2: Cytotoxicity of Pentanediamide Derivatives
The 4-methylphenyl variant is hypothesized to exhibit moderate cytotoxicity due to balanced lipophilicity and reduced electron withdrawal compared to nitro derivatives.
Antimicrobial Potential
Compounds like N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide () show anti-trypanosomal activity, suggesting that diamides with basic side chains enhance target binding . The methyl group’s neutral hydrophobicity may limit antimicrobial efficacy compared to charged or polar substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
